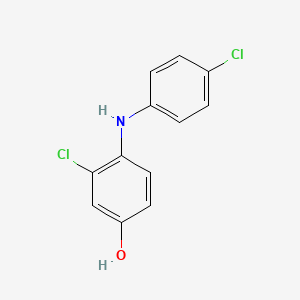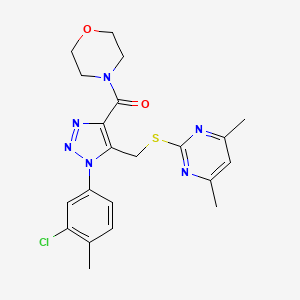
(1-(3-chloro-4-methylphenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1-(3-chloro-4-methylphenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone)” is a complex organic molecule that features a triazole ring, a pyrimidine ring, and a morpholine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the attachment of the pyrimidine and morpholine groups, and the introduction of the chloro and methyl substituents. Typical reaction conditions might include:
Formation of the triazole ring: This could be achieved through a click chemistry reaction between an azide and an alkyne.
Attachment of the pyrimidine group: This might involve nucleophilic substitution reactions.
Introduction of the morpholine group: This could be done through amide bond formation.
Industrial Production Methods
Industrial production would scale up these reactions, often using continuous flow chemistry to improve efficiency and yield. Catalysts and optimized reaction conditions would be employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the triazole or pyrimidine rings.
Substitution: Halogen substitution reactions could occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols could be used for substitution reactions.
Major Products
The major products would depend on the specific reactions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular docking studies and biochemical assays would be used to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- **(1-(3-chloro-4-methylphenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1H-1,2,3-triazol-4-yl)(piperidino)methanone)
- **(1-(3-chloro-4-methylphenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1H-1,2,3-triazol-4-yl)(pyrrolidino)methanone)
Uniqueness
The presence of the morpholine ring might confer unique properties, such as increased solubility or specific binding interactions, compared to similar compounds with different ring structures.
Properties
CAS No. |
1210193-26-2 |
|---|---|
Molecular Formula |
C21H23ClN6O2S |
Molecular Weight |
459.0 g/mol |
IUPAC Name |
[1-(3-chloro-4-methylphenyl)-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]triazol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C21H23ClN6O2S/c1-13-4-5-16(11-17(13)22)28-18(12-31-21-23-14(2)10-15(3)24-21)19(25-26-28)20(29)27-6-8-30-9-7-27/h4-5,10-11H,6-9,12H2,1-3H3 |
InChI Key |
HLNKANUITWPXSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N3CCOCC3)CSC4=NC(=CC(=N4)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


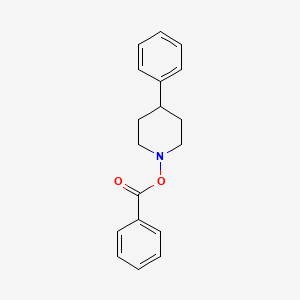
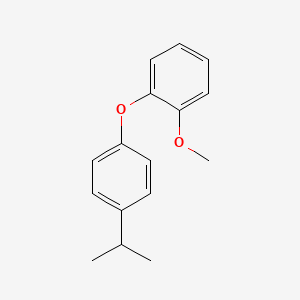
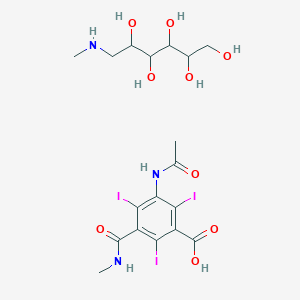
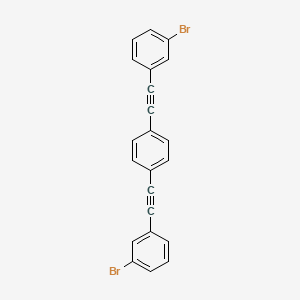
![2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid](/img/structure/B14117994.png)
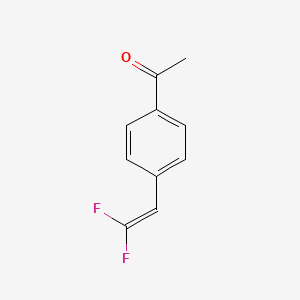
![5-chloro-1-N,3-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14118010.png)
![2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14118017.png)
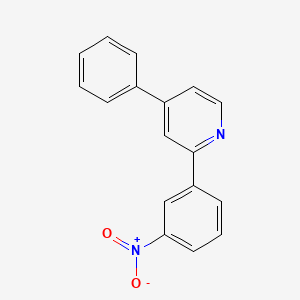
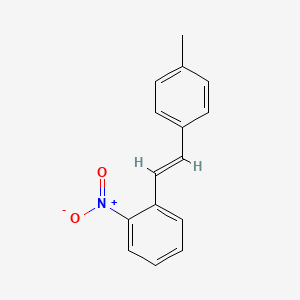
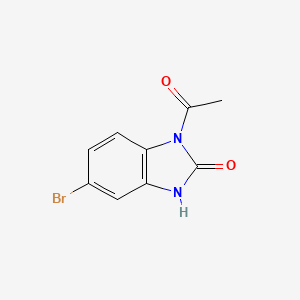
![(E)-2-((1-methyl-2-oxoindolin-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B14118036.png)

